
2-Isopropyl-1-phenylaziridine
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Overview
Description
2-Isopropyl-1-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-1-phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or base-induced sulfate elimination from aminoethanol .
Chemical Reactions Analysis
Cycloaddition Reactions with Aryl Isothiocyanates
2-Isopropyl-1-phenylaziridine undergoes regioselective [2+3] cycloaddition with aryl isothiocyanates under mild conditions. The reaction proceeds via nucleophilic ring opening followed by intramolecular cyclization:
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Mechanism : The isothiocyanate attacks the less hindered carbon of the aziridine ring, forming a zwitterionic intermediate that collapses into a thiazolidine product .
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Example : Reaction with p-nitrophenyl isothiocyanate in benzene at reflux yields 3-isopropyl-5-aryl-2-phenyl-4-aroylthiazoline (54% yield) .
Table 1: Cycloaddition Yields with Substituted Isothiocyanates
Isothiocyanate Substituent | Product | Yield (%) | Conditions |
---|---|---|---|
p-NO₂C₆H₄ | Thiazoline derivative | 54 | Benzene, reflux |
2-MeOC₆H₄ | Thiazolidine derivative | 73 | H₂O, 50°C |
4-MeC₆H₄ | Thiazolidine derivative | 77 | H₂O, 50°C |
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes regioselective cleavage with soft nucleophiles (e.g., iodide, amines):
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Catalytic Pathways : Ga(III) catalysts promote ring opening via ligand-assisted mechanisms, forming intermediates that convert to oxazolidinones or piperazines depending on temperature .
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Steric Effects : The isopropyl group reduces termination in cationic ring-opening polymerizations (kₚ/kₜ = 21), but 2-phenyl substitution inhibits polymerization entirely .
Reactions with Carbon Disulfide (CS₂)
Under Dy-MOF catalysis, this compound reacts with CS₂ to form 3-isopropyl-5-phenylthiazolidine-2-thione :
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Yield : >99% with tetrabutylammonium bromide (TBAB) as a co-catalyst .
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Mechanism : CS₂ inserts into the Ga-coordinated aziridine, followed by cyclization .
Acid/Base-Mediated Transformations
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Acid Hydrolysis : Treatment with HCl opens the aziridine ring to form β-amino alcohols , which can further esterify or halogenate .
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Base-Induced Rearrangements : Strong bases (e.g., DBU) deprotonate the aziridine, triggering Stevens rearrangements or forming azomethine ylides .
Stereochemical Outcomes in Asymmetric Reactions
Chiral variants of this compound serve as ligands in asymmetric catalysis:
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Example : (S)-Isopropyl aziridine phosphine oxide facilitates [3+2] cycloadditions of imino esters with up to 70% enantiomeric excess .
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Inversion of Configuration : Reactions follow an SN2 pathway, as confirmed by X-ray crystallography of products .
Comparative Reactivity with Analogues
Thermal Stability and Decomposition
Thermolysis above 150°C induces dehydrogenation, producing conjugated imines or nitriles. The isopropyl group enhances stability compared to N-methyl analogues .
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules and polymers. Its high ring strain enhances its reactivity, allowing it to participate in nucleophilic substitution reactions effectively.
Biology
Research indicates that aziridines, including 2-Isopropyl-1-phenylaziridine, can interact with biological molecules, making them suitable candidates for drug development. Their ability to alkylate DNA positions them as potential anticancer agents .
Medicine
The potential therapeutic applications of this compound are notable:
- Anticancer Activity : Preliminary studies have shown that derivatives of aziridines can exhibit cytotoxic effects on cancer cell lines. For instance, this compound demonstrated an IC50 value of 15 µM against HL-60 leukemia cells, indicating significant anti-leukemic activity.
- Antimicrobial Properties : The compound has shown moderate activity against certain bacterial strains. For example, it exhibited an MIC value of 32 µg/mL against Staphylococcus aureus but limited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Industry
In industrial applications, aziridines are utilized in the production of coatings and adhesives due to their strong bonding capabilities. The unique properties of this compound make it valuable for developing materials with enhanced performance characteristics .
Antimicrobial Efficacy Study
A study conducted at a university evaluated the antimicrobial activity of this compound against various bacterial strains. The findings highlighted its effectiveness against Staphylococcus aureus while showing limited efficacy against Gram-negative strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >128 |
Pseudomonas aeruginosa | >128 |
Cytotoxicity Study
Another investigation focused on the cytotoxic effects of the compound on leukemia cell lines. The results indicated significant activity against HL-60 cells with an IC50 value of 15 µM.
Cell Line | IC50 (µM) |
---|---|
HL-60 (Leukemia) | 15 |
Normal Lymphocytes | >100 |
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-phenylaziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The nitrogen atom in the aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the generation of various products . This reactivity is exploited in various applications, including polymerization and drug development .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2-Methylaziridine: A derivative of aziridine with a methyl group attached to the ring.
2-Phenylaziridine: Another derivative with a phenyl group attached to the ring.
Uniqueness: 2-Isopropyl-1-phenylaziridine is unique due to the presence of both isopropyl and phenyl groups attached to the aziridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
2-Isopropyl-1-phenylaziridine (CAS No. 74938-79-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a three-membered aziridine ring substituted with an isopropyl group and a phenyl group. Its molecular formula is C12H15N, with a molecular weight of approximately 189.25 g/mol. The presence of the aziridine ring is significant as it can influence the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Interaction with Enzymatic Pathways : The aziridine moiety can act as a reactive electrophile, potentially interacting with nucleophilic sites in proteins, thus influencing enzymatic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Cytotoxic Effects : There are indications that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Activity
A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. However, it showed limited activity against Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >128 |
Pseudomonas aeruginosa | >128 |
Cytotoxicity Studies
In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects on human leukemia cells. The compound was tested against various leukemia cell lines, showing an IC50 value of 15 µM for HL-60 cells, indicating potent anti-leukemic activity compared to normal lymphocytes.
Cell Line | IC50 (µM) |
---|---|
HL-60 (Leukemia) | 15 |
Normal Lymphocytes | >100 |
Pharmacological Implications
The potential pharmacological implications of this compound are noteworthy:
- Cancer Therapy : Given its cytotoxic effects on leukemia cells, this compound could be explored as a lead structure for developing new anticancer agents.
- Antimicrobial Development : The moderate antimicrobial activity suggests potential applications in developing new antibiotics, especially against resistant strains.
Properties
CAS No. |
74938-79-7 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-phenyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
VFOHDFQPEPEWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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